molecular formula C14H12N2O3S B602055 Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 161798-02-3

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B602055
CAS No.: 161798-02-3
M. Wt: 288.33
InChI Key:
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Description

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a thiazole ring, a cyano group, and a hydroxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Safety and Hazards

The safety data sheet for Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate suggests that it should be handled with care . It is recommended to use personal protective equipment and follow good laboratory practices when handling this compound .

Future Directions

The future directions for Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate are likely to be influenced by its role in the synthesis of febuxostat and other pharmaceutical compounds . As research progresses, new applications and synthesis methods may be discovered.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a halogenated precursor is treated with a cyanide source such as sodium cyanide.

    Hydroxyphenyl Group Addition: The hydroxyphenyl group is incorporated via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium cyanide for cyano group introduction, and various alkyl halides for esterification.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The cyano and hydroxyphenyl groups are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Known for its unique combination of functional groups.

    Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-ethylthiazole-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate: Contains a phenyl group, which may alter its reactivity and biological activity.

Uniqueness

This compound is unique due to its specific combination of a cyano group, hydroxyphenyl group, and thiazole ring, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-3-19-14(18)12-8(2)16-13(20-12)9-4-5-11(17)10(6-9)7-15/h4-6,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMZFYPEMMFHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694871
Record name Ethyl 2-(3-cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161798-02-3
Record name Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161798-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-[4-(benzyloxy)-3-cyanophenyl]-4-methyl-1,3-thiazole-5-carboxylate was suspended in a mixture of THF and ethanol, then palladium-carbon was added thereto, and the mixture was stirred under a hydrogen atmosphere at room temperature to obtain ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. APN: 287.
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Ethyl 2-[4-(benzyloxy)-3-cyanophenyl]-4-methyl-1,3-thiazole-5-carboxylate
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Synthesis routes and methods II

Procedure details

Hydroxylamine hydrochloride (35.82 g, 0.515 mol) and sodium formate (46.73 g, 0.687 mol) were added to a solution of ethyl-2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate (100 g, 0.343 mol) in formic acid (anhydrous, 300 mL) and the reaction mixture was heated to a temperature of about 100° C. for about 8 hours. After completion of reaction, the reaction mixture was cooled to about 40° C. and water was added to it. The reaction mixture was cooled to about 25° C. and stirred for about 1 hour. The solid obtained was filtered, washed with water and dried. The solid was then dissolved in acetone at about 50° C. and water was added slowly over a period of about 30 minutes. The mixture was cooled to about 25° C. and again stirred for about 1 hour. The solid thus obtained was filtered, washed with acetone:water (1:1) mixture and dried to obtain the title product. (Yield: 85 g, 85.9%)
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35.82 g
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46.73 g
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100 g
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300 mL
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Q & A

Q1: What is the significance of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in pharmaceutical synthesis?

A1: this compound is a crucial intermediate in the synthesis of febuxostat [, ]. Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting xanthine oxidase, febuxostat helps to lower uric acid levels in the blood, making it an effective treatment for gout.

Q2: What are the advantages of the optimized synthetic process for this compound as described in the research?

A2: The research describes an improved four-step synthetic method for this compound that offers several advantages [, ]. First, the process eliminates the need for column chromatography purification, simplifying the procedure and potentially reducing production costs. Second, the overall yield of 22.6% is suitable for industrial-scale production. This combination of efficiency and scalability makes the process highly desirable for manufacturing febuxostat.

Q3: How is the structure of this compound confirmed?

A3: The structure of the synthesized this compound was confirmed using spectroscopic techniques [, ]. Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy was employed to analyze the proton environments within the molecule, providing valuable structural information. Additionally, Electrospray Ionization Mass Spectrometry (ESI-MS) was utilized to determine the compound's mass-to-charge ratio, further supporting the confirmation of its structure.

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